

# Application Notes and Protocols: Investigating Meropenem-Vaborbactam in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro investigation of **meropenem-vaborbactam** in combination with other antibiotics against multidrug-resistant Gram-negative bacteria. Detailed protocols for synergy testing and data on the efficacy of various combinations are presented to guide research and development efforts in combating antimicrobial resistance.

### Introduction

**Meropenem-vaborbactam** is a combination of a carbapenem antibiotic and a novel  $\beta$ -lactamase inhibitor.[1][2][3] Vaborbactam is a cyclic boronic acid-based  $\beta$ -lactamase inhibitor that potently inhibits serine  $\beta$ -lactamases, most notably Klebsiella pneumoniae carbapenemase (KPC).[1][3][4] This combination restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE).[1] However, **meropenem-vaborbactam** is not active against metallo- $\beta$ -lactamase (MBL) or oxacillinase (OXA)-producing organisms.[1][5][6] Consequently, combination therapy with other antibiotics is being explored to broaden its spectrum of activity, particularly against these challenging pathogens.[5] This document summarizes key in vitro data for **meropenem-vaborbactam** combinations and provides detailed protocols for assessing antimicrobial synergy.



# Data Presentation: In Vitro Synergy of Meropenem-Vaborbactam Combinations

The following tables summarize the in vitro activity of **meropenem-vaborbactam** in combination with other antibiotics against various multidrug-resistant Gram-negative bacteria. The data is compiled from multiple studies and presented to facilitate comparison.

Table 1: **Meropenem-Vaborbactam** in Combination with Aztreonam against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

| Organism                                                                     | Combination                              | Key Findings                                                 | Reference |
|------------------------------------------------------------------------------|------------------------------------------|--------------------------------------------------------------|-----------|
| MBL-producing K.<br>pneumoniae                                               | Meropenem-<br>Vaborbactam +<br>Aztreonam | Inhibited 82.1% of 140 clinical isolates at MIC ≤ 4 µg/mL.   | [7]       |
| MBL and Serine-β-<br>Lactamase co-<br>producing E. coli and<br>K. pneumoniae | Meropenem-<br>Vaborbactam +<br>Aztreonam | Produced synergistic interactions.                           | [7]       |
| Dual-Carbapenemase<br>(KPC & NDM)-<br>Producing<br>Enterobacterales          | Meropenem-<br>Vaborbactam +<br>Aztreonam | Exhibited good synergistic effects in vitro.                 | [8]       |
| NDM-producing<br>Enterobacterales                                            | Meropenem-<br>Vaborbactam +<br>Aztreonam | Suggested as an effective therapy in an observational study. | [9]       |

Table 2: **Meropenem-Vaborbactam** in Combination with Fosfomycin against KPC-Producing Klebsiella pneumoniae



| Organism                       | Combination                               | Key Findings                                                                                                                                                 | Reference    |
|--------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| KPC-producing K.<br>pneumoniae | Meropenem-<br>Vaborbactam +<br>Fosfomycin | Demonstrated a high level of in vitro synergism. In the presence of 0.5x MIC of fosfomycin (8 µg/mL), the meropenemvaborbactam MIC decreased to 0.016 µg/mL. | [1][10][11]  |
| KPC-producing K.<br>pneumoniae | Meropenem-<br>Vaborbactam +<br>Fosfomycin | Successfully used to<br>treat a case of septic<br>thrombosis<br>unresponsive to other<br>therapies.                                                          | [10][11][12] |

Table 3: Meropenem-Vaborbactam in Combination with Other Antibiotics

| Organism                                               | Combination                                | Key Findings                                                           | Reference |
|--------------------------------------------------------|--------------------------------------------|------------------------------------------------------------------------|-----------|
| KPC-producing K.<br>pneumoniae                         | Meropenem-<br>Vaborbactam +<br>Gentamicin  | Showed additive (88.9%) and synergistic (11.1%) effects.               | [13]      |
| Carbapenem-<br>Resistant<br>Acinetobacter<br>baumannii | Meropenem-<br>Vaborbactam +<br>Ceftazidime | Synergy in 45.5% of XDR isolates and additivity/indifference in 54.5%. |           |
| Carbapenem-<br>Resistant<br>Acinetobacter<br>baumannii | Meropenem-<br>Vaborbactam +<br>Gentamicin  | Synergy in 36.4% of XDR isolates and additivity/indifference in 63.6%. |           |



## **Experimental Protocols**

Detailed methodologies for key in vitro synergy testing experiments are provided below.

## **Protocol 1: Checkerboard Synergy Assay**

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.

#### 1. Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells)[14]
- Stock solutions of **meropenem-vaborbactam** and the second antibiotic (prepared at concentrations at least double the highest concentration to be tested)[14]

#### 2. Procedure:

- Dispense 50 μL of CAMHB into each well of the 96-well plate.[14]
- Prepare serial twofold dilutions of the first antibiotic (e.g., **meropenem-vaborbactam**) along the ordinate (rows) and the second antibiotic along the abscissa (columns).[14]
- The final volume in each well after adding the bacterial inoculum should be 100 μL or 200 μL, depending on the specific laboratory protocol.[14][15]
- Include wells for growth control (no antibiotic) and sterility control (no bacteria).
- Inoculate each well (except sterility control) with the prepared bacterial suspension.
- Incubate the plates at 37°C for 18-24 hours.

#### 3. Data Analysis:

- Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
- FICI = FIC of Drug A + FIC of Drug B
- Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- Interpretation of FICI:



Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4</li>

• Antagonism: FICI > 4

## **Protocol 2: Time-Kill Synergy Assay**

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

#### 1. Materials:

- · Flasks or tubes with CAMHB
- Bacterial inoculum (prepared to a starting concentration of approximately 5 x 10<sup>5</sup> to 1 x 10<sup>6</sup> CFU/mL)[16]
- Stock solutions of antibiotics
- · Trypticase soy agar plates for colony counting
- Sterile saline for serial dilutions

#### 2. Procedure:

- Prepare flasks containing CAMHB with the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. Include a growth control flask without any antibiotic.
- Inoculate each flask with the bacterial suspension to the target starting density.[16]
- Incubate the flasks at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[16]
- Perform serial tenfold dilutions of the aliquots in sterile saline.
- Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
- Count the colonies on the plates to determine the CFU/mL at each time point.

#### 3. Data Analysis:

- Plot the log10 CFU/mL versus time for each antibiotic condition.
- Interpretation:
- Synergy: ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]
- Indifference: < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Antagonism: ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]



• Bactericidal activity: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

## **Visualizations**

The following diagrams illustrate key concepts and workflows related to the investigation of **meropenem-vaborbactam** combinations.



Click to download full resolution via product page

Caption: Workflow for in vitro synergy testing of antibiotic combinations.





Click to download full resolution via product page

Caption: Mechanism of action of **meropenem-vaborbactam** combinations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Meropenem–Vaborbactam for Treatment of Carbapenem-Resistant Enterobacterales: A Narrative Review of Clinical Practice Evidence PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance PMC [pmc.ncbi.nlm.nih.gov]

## Methodological & Application





- 3. Meropenem-Vaborbactam Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Meropenem/vaborbactam activity against carbapenem-resistant Klebsiella pneumoniae from catheter-related bloodstream infections [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Meropenem/Vaborbactam Plus Fosfomycin Treatment of KPC Producing K. pneumoniae Septic Thrombosis Unresponsive to Ceftazidime/Avibactam: From the Bench to the Bedside PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating Meropenem-Vaborbactam in Combination with Other Antibiotics]. BenchChem, [2025].
  [Online PDF]. Available at: [https://www.benchchem.com/product/b606474#investigating-meropenem-vaborbactam-in-combination-with-other-antibiotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com